



Application of Rupatadine-d4 Fumarate in Therapeutic Drug Monitoring

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Compound of Interest		
Compound Name:	Rupatadine-d4fumarate	
Cat. No.:	B15613641	Get Quote

Abstract

This document provides detailed application notes and protocols for the therapeutic drug monitoring (TDM) of rupatadine, a second-generation antihistamine, using Rupatadine-d4 fumarate as a stable isotope-labeled internal standard (SIL-IS). The described method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate and precise quantification in human plasma. This approach is essential for pharmacokinetic studies, bioequivalence testing, and potential clinical TDM to optimize patient therapy.

Introduction and Principle

Rupatadine is a potent, long-acting antagonist with dual activity against both histamine H1 receptors and platelet-activating factor (PAF) receptors.[1] It is primarily used for the symptomatic relief of allergic rhinitis and urticaria.[2] While routine TDM for rupatadine is not standard clinical practice, it can be valuable in specific scenarios such as in patients with hepatic insufficiency, those taking interacting medications (e.g., CYP3A4 inhibitors), or in clinical research settings.[3][4]

Accurate quantification of drug concentrations in biological matrices is fundamental to TDM. The gold standard for this is LC-MS/MS, owing to its high sensitivity and specificity.[5] The use of a SIL-IS, such as Rupatadine-d4 fumarate, is critical for robust bioanalysis.[6] A SIL-IS is chemically and physically almost identical to the analyte (rupatadine), ensuring it behaves similarly during sample preparation, chromatography, and ionization. [5][6] However, its increased mass due to deuterium labeling allows it to be distinguished by the mass



spectrometer.[6] By measuring the peak area ratio of the analyte to the known concentration of the IS, any variability during the analytical process can be effectively normalized, leading to highly accurate and precise results.[2]

Application

This protocol is intended for the quantitative determination of rupatadine in human plasma for:

- Pharmacokinetic and bioequivalence studies.
- Therapeutic drug monitoring in select patient populations.
- Clinical and preclinical drug development research.

The method is sensitive, with a lower limit of quantification (LLOQ) sufficient to measure clinically relevant plasma concentrations following therapeutic doses.[7][8]

Materials and Reagents

- Analytes: Rupatadine fumarate, Rupatadine-d4 fumarate (Internal Standard)
- Solvents: HPLC-grade Methanol, Acetonitrile
- Reagents: Formic acid, Ammonium acetate, Deionized water
- Biological Matrix: Drug-free human plasma (with K2-EDTA as anticoagulant)

Instrumentation and Analytical Conditions

- LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Analytical Column: A suitable C18 reversed-phase column (e.g., 4.6 x 100 mm, 5 μm).[9]

Table 1: Optimized LC-MS/MS Parameters



Parameter	Setting	
LC Parameters		
Column	C18 Reversed-Phase (e.g., 4.6 x 100 mm, 5 μm)	
Mobile Phase A	10 mM Ammonium Acetate with 0.1% Formic Acid in Water	
Mobile Phase B	Methanol with 0.1% Formic Acid	
Flow Rate	0.5 mL/min	
Injection Volume	10 μL	
Column Temperature	40°C	
Gradient Program	Start at 20% B, linear gradient to 90% B over 3.0 min, hold for 1.0 min, return to 20% B, equilibrate for 2.0 min	
MS/MS Parameters		
Ionization Mode	Electrospray Ionization (ESI), Positive	
Monitored Transitions	Rupatadine: m/z 416.2 → 282.1 Rupatadine-d4 (IS): m/z 420.2 → 286.1	
Dwell Time	100 ms	
Collision Gas	Argon	
Ion Source Temperature	500°C	
IonSpray Voltage	5500 V	
Collision Energy (CE)	Optimized for each transition (typically 25-40 eV)	

Note: Mass transitions and voltages should be optimized for the specific instrument used.

Experimental Protocols



Preparation of Stock and Working Solutions

- Rupatadine Stock Solution (1 mg/mL): Accurately weigh ~10 mg of rupatadine fumarate and dissolve in 10 mL of methanol.
- Rupatadine-d4 Fumarate (IS) Stock Solution (1 mg/mL): Accurately weigh ~1 mg of Rupatadine-d4 fumarate and dissolve in 1 mL of methanol.[2]
- Working Solutions: Prepare serial dilutions from the stock solutions using a 50:50 methanol/water mixture to create calibration standards (e.g., 0.05–50 ng/mL) and quality control (QC) samples (Low, Mid, High).
- IS Working Solution (10 ng/mL): Dilute the IS stock solution with 50:50 methanol/water.[2]

Sample Preparation (Protein Precipitation)

- Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.
- Pipette 100 μL of plasma into the appropriately labeled tubes.
- Add 20 μL of the IS Working Solution (10 ng/mL) to all tubes except for blank samples (add 20 μL of 50:50 methanol/water to the blank). Vortex for 10 seconds.[6]
- Add 400 μL of cold acetonitrile or methanol to each tube to precipitate plasma proteins.
- Vortex vigorously for 2 minutes.
- Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[6]
- Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 100 μ L of mobile phase (e.g., 80:20 mixture of mobile phase A:B).
- Vortex briefly and inject into the LC-MS/MS system.



Data Analysis and Validation

- Calibration Curve: Construct a calibration curve by plotting the peak area ratio (Rupatadine / Rupatadine-d4) against the nominal concentration of the calibration standards. A weighted linear regression (1/x² or 1/x) is typically used.[2]
- Quantification: Determine the concentration of rupatadine in QC and unknown samples from the calibration curve.
- Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.

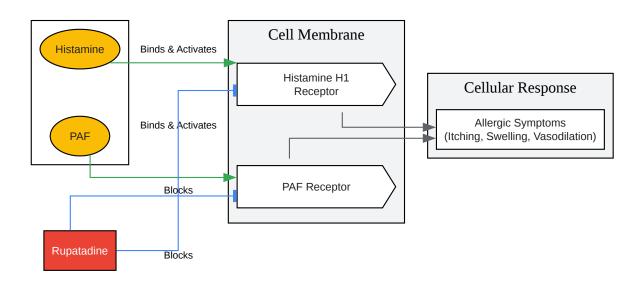
Table 2: Representative Method Validation Performance

Parameter	Acceptance Criteria	Typical Result
Linearity Range (ng/mL)	r ² > 0.99	0.05 - 50 ng/mL[7][9]
LLOQ (ng/mL)	S/N > 10	0.05 ng/mL[7]
Intra-day Precision (%RSD)	< 15% (< 20% at LLOQ)	1.0 - 4.7%[7]
Inter-day Precision (%RSD)	< 15% (< 20% at LLOQ)	2.2 - 12.1%[7]
Accuracy (% Bias)	± 15% (± 20% at LLOQ)	-7.7% to +5.2%[7]
Recovery (%)	Consistent & Precise	> 85%

Visualizations Mechanism of Action

Rupatadine exerts its therapeutic effect through a dual antagonism of Histamine H1 receptors and Platelet-Activating Factor (PAF) receptors, which are key mediators in allergic and inflammatory responses.[10][11]





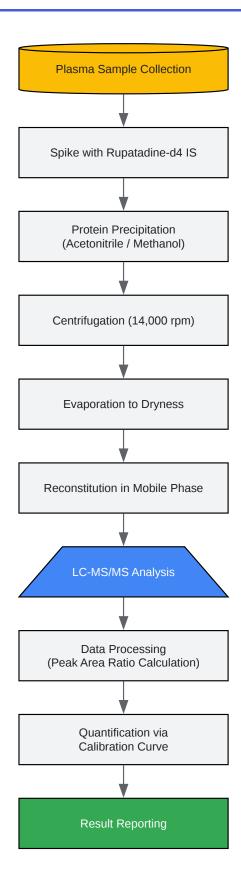
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Caption: Rupatadine's dual antagonism of H1 and PAF receptors.

Experimental Workflow

The bioanalytical process follows a structured workflow from sample receipt to final data reporting, ensuring consistency and accuracy.





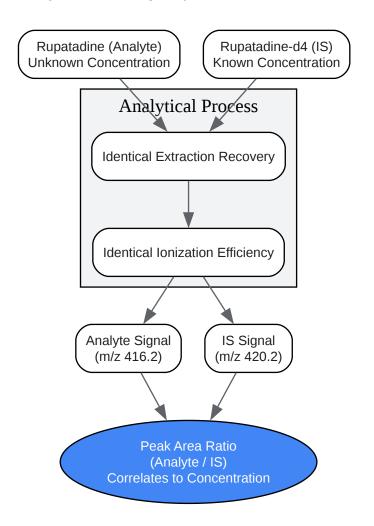
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Caption: Bioanalytical workflow for Rupatadine TDM.



Principle of SIL-IS Quantification

The core principle of using Rupatadine-d4 is that it tracks the analyte (rupatadine) through sample preparation and analysis, correcting for procedural losses and matrix effects.



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Caption: Logical relationship for SIL-IS based quantification.

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Methodological & Application





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